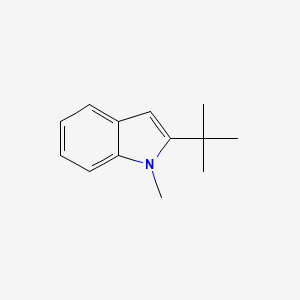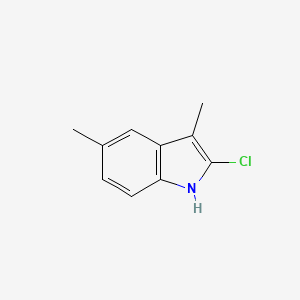![molecular formula C9H16N2O2 B11909881 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 130492-93-2](/img/structure/B11909881.png)
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[45]dec-2-ene is a spiro compound characterized by a unique structure that includes an oxa-diazaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
科学的研究の応用
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), where it binds to the active site of the enzyme and inhibits its activity . This inhibition can modulate various signaling pathways involved in metabolic and inflammatory processes.
類似化合物との比較
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
Uniqueness
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene stands out due to its specific methoxy and methyl substitutions, which confer unique chemical properties and biological activities. These substitutions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
130492-93-2 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
3-methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H16N2O2/c1-11-5-3-9(4-6-11)7-8(12-2)10-13-9/h3-7H2,1-2H3 |
InChIキー |
QXKZARQKWLISIH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(CC1)CC(=NO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)

![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)



![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)


